molecular formula C7H10N4 B1426832 1-(Pyrimidin-4-yl)azetidin-3-amine CAS No. 1339904-39-0

1-(Pyrimidin-4-yl)azetidin-3-amine

Cat. No. B1426832
M. Wt: 150.18 g/mol
InChI Key: WGNPDKATLWINGH-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-4-yl)azetidin-3-amine” is an organic compound with potential applications in various fields of research and industry. It is found in its dihydrochloride form, meaning it has two chloride ions associated with it .


Synthesis Analysis

The synthesis of “1-(Pyrimidin-4-yl)azetidin-3-amine” involves the condensation of aromatic amines with N-phenylacetamide . The thione nucleus formed from 2-chloroquionoline-3-carbadehyde using sodium sulphide in dimethyl formamide (DMF) was followed by the reaction with pyrimidine amine to form the Schiff base intermediates . The final azetidinone analogues were derived from Schiff bases by using chloroacetyl chloride .


Molecular Structure Analysis

The molecular formula of “1-(Pyrimidin-4-yl)azetidin-3-amine” is C7H10N4. Its molecular weight is 150.18 g/mol.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study by Chandrashekaraiah et al. (2014) discussed the synthesis of pyrimidine-azetidinone analogues, which were tested for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds showed promising results, suggesting potential for further development of antibacterial and antituberculosis agents (Chandrashekaraiah, Mallesha, Gowda, & Bhadregowda, 2014).

Biotransformation and Metabolic Studies

Lindgren et al. (2013) investigated the biotransformation of β-secretase inhibitors, revealing complex metabolic pathways involving the pyrimidine ring. This study highlights the importance of understanding the metabolic fate of pyrimidine-containing compounds, which is crucial for drug development (Lindgren et al., 2013).

Novel Synthesis Approaches

Svete et al. (2015) reported a four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, providing a new route to access these compounds. The study presents a methodological advancement in the synthesis of pyrimidine-containing molecules, which could be beneficial for generating a variety of biologically active compounds (Svete, Šenica, Petek, & Grošelj, 2015).

Insecticidal and Antibacterial Potential

Research by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, offering insights into the development of new agents for pest control and bacterial infections (Deohate & Palaspagar, 2020).

Antimicrobial Properties of Cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines

Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and examined their antimicrobial activity. The study revealed that certain compounds exhibited significant antimicrobial properties, underscoring the potential of pyrimidine derivatives in the development of new antimicrobial agents (Sirakanyan et al., 2021).

Safety And Hazards

The safety information for “1-(Pyrimidin-4-yl)azetidin-3-amine” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-pyrimidin-4-ylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNPDKATLWINGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-4-yl)azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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